BenchChemオンラインストアへようこそ!

N6-Cyclopentyladenosine

Adenosine Receptor GPCR Pharmacology Receptor Selectivity

CPA is the definitive A1R agonist (Ki=2.3 nM) with >100-fold selectivity over A2A. Substitution with 2-Cl-CPA (CCPA) or N6-cyclohexyladenosine (CHA) compromises data integrity: CCPA antagonizes A3, CHA shows altered brain pharmacology. Only CPA ensures unambiguous A1R activation for autoradiography, cardiovascular bradycardia models (pithed rat), and Emax benchmarking of novel ligands. Procure CPA for reliable A1R research. Request quote now.

Molecular Formula C15H21N5O4
Molecular Weight 335.36 g/mol
CAS No. 41552-82-3
Cat. No. B1669581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Cyclopentyladenosine
CAS41552-82-3
SynonymsN(6)-cyclopentyladenosine
N6-cyclopentyladenosine
Molecular FormulaC15H21N5O4
Molecular Weight335.36 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
InChIKeySQMWSBKSHWARHU-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>50.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N6-Cyclopentyladenosine (CPA) Procurement: Potent and Selective Adenosine A1 Receptor Agonist for Research Use


N6-Cyclopentyladenosine (CPA, CAS 41552-82-3) is an N6-substituted adenosine analog [1] that acts as a potent and selective agonist for the adenosine A1 receptor (A1R) [2]. Its established pharmacological profile includes high-affinity binding to the human A1R with a Ki value of 2.3 nM, demonstrating significantly lower affinity for the A2A (790 nM) and A3 (43 nM) subtypes, and minimal activity at the A2B receptor (EC50 = 18600 nM) [3]. This profile makes CPA a standard tool for investigating A1R-mediated signaling in vitro and in vivo.

Why N6-Cyclopentyladenosine Cannot Be Substituted by Generic Adenosine Analogs in A1 Receptor Studies


Direct substitution of N6-Cyclopentyladenosine (CPA) with other adenosine analogs or in-class agonists is scientifically inadvisable due to significant quantitative differences in receptor subtype selectivity and in vivo functional activity. For instance, while the 2-chloro derivative CCPA exhibits higher A1 affinity and selectivity [1], it also functions as an antagonist at the A3 receptor, a property not shared by CPA [2]. Similarly, the N6-cyclohexyl analog (CHA) shows a different binding profile with a 2-fold lower affinity and distinct pharmacology in brain tissue [3]. These divergences in receptor interaction and downstream functional outcomes necessitate the use of CPA for experiments where its specific selectivity and full agonist profile are required, as detailed in the quantitative evidence below.

Quantitative Evidence Guide for N6-Cyclopentyladenosine: Differentiation from Key Comparators


Adenosine Receptor Subtype Selectivity: CPA vs. CCPA

While both CPA and CCPA are selective A1R agonists, they differ fundamentally in their activity at the A3 receptor. CPA acts as an agonist at human A3 receptors, whereas CCPA acts as a moderately potent antagonist [1].

Adenosine Receptor GPCR Pharmacology Receptor Selectivity

In Vivo Cardiovascular Pharmacology: Full Agonist Profile of CPA

CPA serves as the prototypic full agonist for A1R-mediated bradycardia. N6,C8-disubstituted derivatives of CPA demonstrate significantly lower intrinsic activity on heart rate reduction in conscious rats, confirming CPA's status as a full agonist [1].

Cardiovascular Pharmacology In Vivo A1 Receptor Function

Receptor Binding Affinity: CPA vs. N6-Cyclohexyladenosine (CHA)

CPA demonstrates higher affinity for the A1 receptor than the structurally similar analog N6-cyclohexyladenosine (CHA) in rat brain membranes [1].

Radioligand Binding Receptor Affinity A1 Adenosine Receptor

A1 Receptor Selectivity Over A2A: CPA vs. Standard Agonist R-PIA

CPA demonstrates superior A1 selectivity compared to the standard A1 agonist R-N6-phenylisopropyladenosine (R-PIA) [1].

Adenosine Receptor Receptor Selectivity A1/A2A Ratio

In Vivo Cardiovascular Potency: Differential Bradycardic and Hypotensive Effects of CPA

CPA induces a clear bradycardic response in vivo, distinguishing its A1-mediated effects from the A2-mediated vasodilation of CGS 21680. This is further validated by the selective blockade of CPA-induced bradycardia by A1 antagonists [1].

Cardiovascular Pharmacology In Vivo A1 vs A2 Selectivity

In Vivo Efficacy: Distinct Pharmacokinetic-Pharmacodynamic Relationship for CPA

The deoxyribose analogue 2'-dCPA exhibits significantly lower in vivo potency for bradycardia compared to its parent compound, CPA, highlighting the critical role of the ribose moiety in CPA's pharmacological profile [1].

Pharmacokinetics Pharmacodynamics Heart Rate

Optimal Research Applications for N6-Cyclopentyladenosine Based on Differentiated Evidence


Characterization of Native Adenosine A1 Receptor Signaling and Function

CPA is the ideal tool for studies requiring a potent and selective A1R agonist to investigate canonical signaling pathways. Its well-defined binding profile (Ki = 2.3 nM at human A1R) and >100-fold selectivity over the A2A subtype ensure that observed effects are predominantly mediated by A1R activation. This makes it a first-line reagent for mapping A1R distribution using autoradiography [1] or for use in functional assays to establish baseline A1R responses in isolated tissues or cell lines, where off-target activation would confound data interpretation.

In Vivo Dissection of A1 Receptor-Mediated Cardiovascular Function

For cardiovascular researchers, CPA is essential for specifically inducing and studying A1-mediated bradycardia. Its distinct pharmacodynamic profile, which produces a clear bradycardic effect separable from A2-mediated vasodilation, is validated by its use in classic pharmacological models like the pithed rat [2]. CPA enables the selective activation of cardiac A1 receptors to study their role in heart rate control, atrioventricular conduction, and cardioprotection without the confounding influence of concurrent A2 receptor activation.

Validation of Novel A1 Receptor Ligands and Pharmacological Tools

As a prototypic full agonist with high affinity and selectivity, CPA serves as a crucial reference standard in the development and pharmacological validation of new A1R ligands. Its established in vitro and in vivo profile provides a benchmark for comparing the efficacy and selectivity of novel compounds. Studies on partial agonists, antagonists, and allosteric modulators [3] rely on CPA to define the maximum achievable response (Emax) and to confirm the A1R-mediated nature of the biological effect being investigated.

Central Nervous System Research Requiring an A1 Agonist

CPA is documented as being centrally active following systemic administration , making it a valuable tool for probing the role of central A1 receptors in neurological processes. Its high affinity for brain A1 receptors (Kd = 0.48 nM) [1] supports its use in studies of neuroprotection, pain modulation, and seizure activity. Its established selectivity profile is critical for distinguishing A1-mediated neuromodulation from the often opposing effects of A2A receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Cyclopentyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.